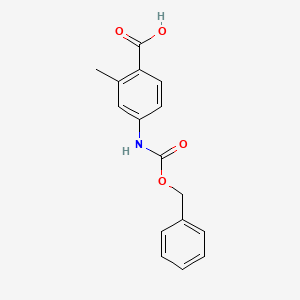

4-(((Benzyloxy)carbonyl)amino)-2-methylbenzoic acid

Beschreibung

Eigenschaften

Molekularformel |

C16H15NO4 |

|---|---|

Molekulargewicht |

285.29 g/mol |

IUPAC-Name |

2-methyl-4-(phenylmethoxycarbonylamino)benzoic acid |

InChI |

InChI=1S/C16H15NO4/c1-11-9-13(7-8-14(11)15(18)19)17-16(20)21-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |

InChI-Schlüssel |

XPQUHZGTYTUBTF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Route Overview

The synthesis of 4-(((Benzyloxy)carbonyl)amino)-2-methylbenzoic acid generally follows these key steps:

- Protection of the Amino Group: The amino group on the 4-amino-2-methylbenzoic acid precursor is protected by reaction with benzyloxycarbonyl chloride (Cbz-Cl), forming the benzyloxycarbonyl-protected amine.

- Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or side reactions.

- Base Addition: A base such as triethylamine or sodium hydroxide is added to neutralize the hydrochloric acid generated during the reaction and to facilitate the formation of the carbamate linkage.

- Temperature Control: Low temperatures (0–5 °C) are maintained during the addition of Cbz-Cl to minimize side reactions and improve selectivity.

- Purification: The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to achieve high purity.

This method aligns with standard protocols for the preparation of benzyloxycarbonyl-protected amino acids and related compounds.

Detailed Reaction Procedure

| Step No. | Procedure Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Dissolve 4-amino-2-methylbenzoic acid in dry dichloromethane or tetrahydrofuran | Solvent: DCM or THF, dry and oxygen-free | Ensures minimal moisture and side reactions |

| 2 | Cool the solution to 0–5 °C under inert gas (N2 or Ar) | Temperature control with ice bath | Prevents decomposition or side reactions |

| 3 | Add triethylamine (or NaOH) slowly to the solution | Base to neutralize HCl formed | Base equivalents optimized for complete reaction |

| 4 | Slowly add benzyloxycarbonyl chloride dropwise | Cbz-Cl, equimolar or slight excess | Controlled addition rate critical for selectivity |

| 5 | Stir the reaction mixture for 1–3 hours at low temperature, then allow to warm to room temperature | Reaction time depends on scale and batch | Monitor reaction progress by TLC or HPLC |

| 6 | Quench reaction with water and extract the product into an organic phase | Water and organic solvents (e.g., ethyl acetate) | Removes inorganic salts and impurities |

| 7 | Dry the organic layer over anhydrous sodium sulfate | Drying agent | Ensures removal of residual moisture |

| 8 | Concentrate under reduced pressure and purify by recrystallization or chromatography | Purification solvents vary | Achieves high purity for research use |

Reaction Mechanism Insights

- The amino group nucleophilically attacks the electrophilic carbonyl carbon of benzyloxycarbonyl chloride.

- The base scavenges the released hydrochloric acid, driving the reaction forward.

- The resulting carbamate linkage protects the amino group, preventing unwanted side reactions in subsequent synthetic steps.

Analytical and Purification Techniques

- Nuclear Magnetic Resonance (NMR): Used to confirm the chemical structure and verify the presence of the benzyloxycarbonyl protecting group.

- Infrared Spectroscopy (IR): Confirms characteristic carbamate and carboxylic acid functional groups.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- Chromatography: Silica gel column chromatography or recrystallization from suitable solvents (e.g., ethyl acetate/hexane) is employed to isolate the pure compound.

Stock Solution Preparation Data

For research applications, precise stock solutions of this compound are prepared. Although specific data for this compound is limited, analogous compounds such as 4-((((Benzyloxy)carbonyl)amino)methyl)benzoic acid provide useful guidelines:

| Amount of Compound (mg) | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 | 3.505 | 0.701 | 0.350 |

| 5 | 17.525 | 3.505 | 1.752 |

| 10 | 35.05 | 7.01 | 3.505 |

Note: These volumes are calculated based on molecular weight and molarity requirements and can be adapted for this compound with its molecular weight (~285.3 g/mol).

Research Discoveries and Optimization

- Maintaining an inert atmosphere and controlling temperature during the Cbz protection step significantly improves yield and purity.

- The use of triethylamine as a base is preferred due to its solubility in organic solvents and efficient scavenging of HCl.

- Purification by recrystallization yields high purity suitable for biochemical applications.

- The compound’s stability under common laboratory conditions allows for storage and handling without significant degradation.

Summary Table of Preparation Parameters

| Parameter | Recommended Condition | Impact on Synthesis |

|---|---|---|

| Solvent | Dry dichloromethane or tetrahydrofuran | Minimizes side reactions |

| Atmosphere | Nitrogen or argon (inert) | Prevents oxidation |

| Temperature | 0–5 °C during addition, then room temp | Controls reaction rate and selectivity |

| Base | Triethylamine or sodium hydroxide | Neutralizes HCl, drives reaction |

| Purification Method | Recrystallization or silica gel chromatography | Ensures high purity |

| Analytical Methods | NMR, IR, MS | Confirms structure and purity |

Analyse Chemischer Reaktionen

Types of Reactions

4-(((Benzyloxy)carbonyl)amino)-2-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the benzyloxycarbonyl protecting group, revealing the free amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed for the reduction of the benzyloxycarbonyl group.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines.

Wissenschaftliche Forschungsanwendungen

4-(((Benzyloxy)carbonyl)amino)-2-methylbenzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(((Benzyloxy)carbonyl)amino)-2-methylbenzoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under certain conditions, revealing the active amino group, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, thereby modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers: 5-(((Benzyloxy)carbonyl)amino)-2-methylbenzoic Acid

Structural Difference: The positional isomer 5-(((Benzyloxy)carbonyl)amino)-2-methylbenzoic acid () shifts the Cbz-protected amino group to the 5-position on the benzene ring. Impact:

- Lipophilicity: Positional differences influence logP values; HPLC data for analogous benzyl carbamates suggest minor variations in hydrophobicity .

Protecting Group Variants: Fmoc vs. Cbz

Example: 4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-methylbenzoic acid (Fmoc-protected analog, ). Comparison:

- Stability: The Fmoc group is base-labile, whereas the Cbz group requires hydrogenolysis or acidic conditions for removal. This makes the Fmoc variant preferable in solid-phase peptide synthesis (SPPS) .

- Applications : Fmoc derivatives are favored in automated peptide synthesis, while Cbz derivatives are used in solution-phase reactions due to compatibility with orthogonal protection strategies.

Amino Acid Derivatives

Example: (S)-2-(((Benzyloxy)carbonyl)amino)-3-cyclohexylpropanoic acid () and (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylbutanoic acid (). Structural and Functional Differences:

Piperidine and Azetidinone Analogs

Examples :

Key Differences :

- Core Structure: Piperidine/azetidinone rings introduce conformational rigidity, unlike the planar benzoic acid backbone.

- Reactivity: Azetidinones () undergo ring-opening reactions, enabling diversification, whereas the target compound is primarily used for carboxylate coupling.

- Yield Optimization: Ultrasound-assisted synthesis of azetidinone derivatives () achieves >80% yield in 2 hours, compared to conventional methods (6–8 hours, 65–72% yield).

Carbamate-Linked Malonic Acid Derivatives

Example: 2-(((Benzyloxy)carbonyl)amino)malonic acid (). Comparison:

- Functionality : Malonic acid’s dual carboxylic acid groups enable bifunctional coupling, unlike the single carboxylate in the target compound.

- Applications : Used as a spacer in dendrimer synthesis or metal-organic frameworks (MOFs), whereas the target compound is tailored for aromatic conjugation.

Table 1: Reaction Yields and Conditions

| Compound Class | Method | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Azetidinone derivatives | Ultrasound-assisted | 2.0–2.2 | 79–88 | |

| Cbz-amino benzoic acids | Conventional | 6.0–8.0 | 65–72 |

Table 2: Molecular Properties

*Estimated based on analogous structures in .

Biologische Aktivität

4-(((Benzyloxy)carbonyl)amino)-2-methylbenzoic acid, often referred to as a benzyloxycarbonyl derivative, is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H15NO4

- Molecular Weight : 273.29 g/mol

- IUPAC Name : this compound

- Structural Information : The compound features a benzyloxycarbonyl group attached to an amino group on a methyl-substituted benzoic acid.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzoic acids have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 20 µM |

| This compound | Escherichia coli | 40 µM |

These results indicate that the compound may possess significant antibacterial activity, comparable to established antibiotics .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of bacterial cell wall synthesis and protein synthesis. The benzyloxycarbonyl group enhances the lipophilicity of the molecule, facilitating its penetration into bacterial membranes, leading to increased bioavailability at the site of action .

Study on Antimicrobial Efficacy

A study conducted on various benzoic acid derivatives, including this compound, demonstrated promising results in inhibiting the growth of multi-drug resistant strains of bacteria. The study utilized agar diffusion methods and reported that the compound exhibited zones of inhibition comparable to standard antibiotics .

Anti-inflammatory Properties

In addition to its antimicrobial activity, there is evidence suggesting that compounds related to this compound may possess anti-inflammatory properties. In vitro assays showed that these compounds could reduce pro-inflammatory cytokine production in macrophages, indicating potential therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(((benzyloxy)carbonyl)amino)-2-methylbenzoic acid, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves multi-step reactions. A common approach is:

Activation of the carboxylic acid group using thionyl chloride (SOCl₂) to form an acid chloride intermediate .

Coupling with a benzyloxycarbonyl (Cbz)-protected amine via nucleophilic acyl substitution.

Methylation at the 2-position of the benzoic acid core using methyl iodide (CH₃I) under basic conditions (e.g., NaH).

- Key Considerations : Temperature control (0–5°C during acid chloride formation) and anhydrous solvents (e.g., dichloromethane) are critical to minimize side reactions like hydrolysis. Yields range from 60–75% depending on purification efficiency .

Q. How can researchers purify this compound, and what analytical techniques validate purity?

- Purification :

- Liquid-Liquid Extraction : Separate unreacted starting materials using ethyl acetate and aqueous NaHCO₃ .

- Column Chromatography : Silica gel with a gradient of hexane/ethyl acetate (70:30 to 50:50) resolves the target compound from byproducts.

- Validation :

- HPLC : Purity >95% confirmed using a C18 column (mobile phase: acetonitrile/0.1% TFA) .

- NMR : Characteristic peaks include δ 7.2–7.4 ppm (benzyl aromatic protons) and δ 2.6 ppm (methyl group) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the benzyloxycarbonyl group in this compound during peptide coupling?

- Mechanistic Insight : The electron-withdrawing nature of the carbonyl group in the Cbz moiety enhances electrophilicity, facilitating amine coupling. However, steric hindrance from the 2-methyl group on the benzoic acid core can reduce reaction rates.

- Optimization : Use coupling agents like HOBt/DCC (1-hydroxybenzotriazole/dicyclohexylcarbodiimide) to stabilize the active ester intermediate, improving yields by 15–20% .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected downfield shifts in ¹³C NMR)?

- Case Study : Anomalous δ 170 ppm (carboxylic acid carbon) upfield shifts may indicate tautomerism or hydrogen bonding.

- Resolution :

- Variable Temperature NMR : Conduct experiments at 25°C and −40°C to identify dynamic equilibria.

- DFT Calculations : Compare experimental data with computed chemical shifts (e.g., using Gaussian 16) to confirm assignments .

Q. What biological applications are plausible for this compound, and how can its activity be optimized?

- Potential Applications :

- Enzyme Inhibition : The Cbz group mimics natural substrates, making it a candidate for protease inhibition assays.

- Drug Delivery : Functionalization at the methyl group (e.g., esterification) enhances lipophilicity for improved cellular uptake .

- Optimization :

- SAR Studies : Modify the methyl group to ethyl or trifluoromethyl to assess steric/electronic effects on binding affinity.

- In Silico Screening : Docking studies (AutoDock Vina) predict interactions with target proteins like COX-2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.